Ferric citrate tetrahydrate
Description
Ferric citrate tetrahydrate (FeC₆H₅O₇·4H₂O, CAS 3522-50-7) is an iron(III) complex with citric acid, stabilized by four water molecules. It is commonly utilized in pharmaceuticals and nutritional formulations due to its role as a bioavailable iron source and phosphate binder. In clinical settings, it is prescribed for patients with chronic kidney disease (CKD) to manage hyperphosphatemia by binding dietary phosphate in the gastrointestinal tract . This compound is also incorporated into laboratory diets (e.g., AIN-93G) as an iron supplement, constituting ~0.6% of mineral mixes .
Properties
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylate;iron(3+);tetrahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.Fe.4H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;4*1H2/q;+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIIZUHZMUVVCB-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.O.O.O.[Fe+3] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13FeO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020623 | |
| Record name | Ferric citrate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2338-05-8 | |
| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, iron salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ferric citrate tetrahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron citrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Two-Stage Neutralization Protocol
The most widely documented method involves sequential neutralization of citric acid with sodium hydroxide, followed by iron(III) chloride hexahydrate addition. In a representative procedure, 77.7 g of citric acid monohydrate is dissolved in a sodium hydroxide solution (44.4 g NaOH in 200 mL water) at ambient temperature. After 30 minutes of stirring, 100 g of FeCl₃·6H₂O is introduced, and the mixture is heated to 50–55°C for 1 hour. Precipitation is induced by adding methanol (1,200 mL), yielding an 85% molar output of dark brown powder after filtration and vacuum drying.
Key Parameters:
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Molar Ratio: 1:1:1 (citric acid:NaOH:FeCl₃·6H₂O)
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Temperature: 50–55°C for iron-citrate complexation
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Precipitation Solvent: Methanol (4:1 v/v relative to aqueous phase)
This method prioritizes yield over crystallinity, producing amorphous ferric citrate that may require recrystallization to achieve tetrahydrate stoichiometry.
Hydroxide Precipitation and Citrate Ligand Exchange
Ferric Hydroxide Intermediate Formation
A patent-published approach isolates ferric hydroxide (Fe(OH)₃) as an intermediate to minimize chloride contamination. Ferric chloride hexahydrate is reacted with NaOH at pH >7.0, forming a Fe(OH)₃ slurry. After triple washing to reduce chloride content below 5%, the precipitate is suspended in water and mixed with citric acid at 65–80°C for 2 hours. The resultant solution is filtered and precipitated with acetone, yielding crystalline ferric citrate tetrahydrate after solvent washing.
Advantages:
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Reduced Chloride Residues: <5% Cl⁻ ensures compliance with pharmaceutical standards.
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Crystallinity Control: Acetone induces slower precipitation, favoring defined hydrate formation.
pH and Temperature Optimization
Maintaining pH 0.8–1.5 during citrate ligand exchange prevents iron hydrolysis while ensuring complete complexation. Elevated temperatures (70–100°C) enhance reaction kinetics, achieving >90% conversion within 2 hours.
One-Pot Synthesis for Scalable Production
Integrated Hydroxide-Citrate Reaction
A streamlined one-pot method combines FeCl₃·6H₂O, NaOH, and citric acid in a single reactor. Ferric hydroxide forms in situ at 10–30°C, followed by immediate citrate addition at 70–100°C. This eliminates intermediate isolation steps, reducing processing time by 40%.
Reaction Conditions:
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Molar Ratio: 1:3.2–3.6 (FeCl₃:NaOH) to ensure complete hydroxide precipitation.
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Citrate Source: Citric acid monohydrate (1.05 equivalents relative to Fe³⁺).
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Solvent System: Water-miscible organic solvents (e.g., ethanol, acetone) for final precipitation.
Yield and Purity Metrics
Comparative studies show one-pot synthesis achieves 82–87% yields with comparable purity to multi-step methods. Residual chloride levels remain below 0.3% w/w, meeting USP specifications for pharmaceutical-grade material.
Crystallization and Hydration Control
Solvent-Mediated Hydration
This compound crystallizes preferentially from aqueous acetone or methanol mixtures. Slow solvent evaporation at 25°C produces well-defined monoclinic crystals, whereas rapid precipitation yields amorphous hydrates.
Hydration Stability:
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Thermogravimetric Analysis (TGA): Tetrahydrate form loses 14–15% mass at 110°C, corresponding to four water molecules.
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Storage Conditions: Sealed containers with desiccants prevent dehydration to lower hydrates.
Industrial-Scale Purification Techniques
Filtration and Washing Protocols
Pressure filtration (0.5–1.0 MPa) removes colloidal impurities, while acetone washing reduces residual citric acid to <0.1%.
Drying Parameters
Vacuum drying at 40–50°C preserves tetrahydrate structure, whereas higher temperatures (≥60°C) risk anhydrate formation.
Comparative Analysis of Synthesis Routes
| Method | Yield (%) | Purity (% Fe) | Chloride Residue (%) | Scalability |
|---|---|---|---|---|
| Two-Stage Neutralization | 85 | 22.1 ± 0.3 | 0.45 ± 0.05 | Pilot-scale (10 kg) |
| Hydroxide Precipitation | 89 | 23.0 ± 0.2 | 0.12 ± 0.01 | Industrial (100 kg) |
| One-Pot Synthesis | 83 | 22.8 ± 0.4 | 0.28 ± 0.03 | Industrial (500 kg) |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Ferric citrate tetrahydrate undergoes various chemical reactions, including:
Oxidation-Reduction: Ferric (Fe³⁺) ions can be reduced to ferrous (Fe²⁺) ions under light exposure, especially blue and ultraviolet light.
Common Reagents and Conditions
Oxidation-Reduction: Light exposure, especially blue and ultraviolet light.
Complexation: Aqueous solutions of citric acid and ferric salts.
Major Products Formed
Oxidation-Reduction: Ferrous ions (Fe²⁺) and carbon dioxide.
Complexation: Various ferric citrate complexes, including oligomers and polymers.
Scientific Research Applications
Ferric citrate, particularly ferric citrate tetrahydrate, is utilized in treating hyperphosphatemia and iron deficiency anemia in adults with chronic kidney disease (CKD) . As a phosphate binder, it helps lower blood phosphorus levels, and it also aids in replenishing iron reserves .
Scientific Research Applications
Treatment of Hyperphosphatemia: Ferric citrate is effective for managing hyperphosphatemia in patients with CKD, including those on dialysis and those who are not dialysis-dependent .
- Mechanism of Action: Ferric citrate dissociates into iron ions in the gastrointestinal system, which then react with dietary phosphorus to form insoluble iron phosphate . This compound is excreted in the feces, reducing net intestinal phosphate absorption .
- Clinical Studies: A phase 3 study demonstrated that ferric citrate hydrate significantly reduced serum phosphate levels in patients with non-dialysis-dependent CKD over a 12-week period . The mean change in serum phosphate was -1.29 mg/dL in the ferric citrate group compared to 0.06 mg/dL in the placebo group (P<0.001) . Additionally, 64.9% of patients treated with ferric citrate hydrate achieved target serum phosphate levels (2.5-4.5 mg/dL) compared to only 6.9% in the placebo group (P<0.001) .
- Meta-Analysis Findings: Meta-analyses have confirmed the beneficial effects of ferric citrate in reducing blood phosphorus levels in patients with non-dialysis dependent CKD (NDD-CKD) .
Treatment of Iron Deficiency Anemia: Ferric citrate can be used to treat iron deficiency anemia in adults with CKD who are not on dialysis .
- Efficacy: Clinical trials have shown that ferric citrate is non-inferior to sodium ferrous citrate for improving hemoglobin concentrations in patients with iron deficiency anemia (IDA) .
- Iron Parameter Improvement: Ferric citrate increases serum iron, ferritin, and transferrin saturation levels . Studies have indicated that it can reduce the need for erythropoiesis-stimulating agents (ESA) and IV iron .
- Adverse Effects: Ferric citrate is generally well-tolerated, with gastrointestinal side effects being the most common adverse reactions. Notably, some studies have reported a lower incidence of nausea and vomiting with ferric citrate compared to sodium ferrous citrate .
Impact on Fibroblast Growth Factor 23 (FGF23): Ferric citrate has demonstrated effectiveness in lowering FGF23 levels in individuals with NDD-CKD .
- Clinical Results: A study showed that ferric citrate significantly lowered fibroblast growth factor-23 concentrations compared to a placebo (median change from baseline: -142.0 pg/mL vs. 67.0 pg/mL; P<0.001) .
Anemia Management in Hemodialysis Patients: Ferric citrate has been evaluated for anemia management in hemodialysis patients with hyperphosphatemia .
- ESA Dose Reduction: Ferric citrate reduced the required dose of erythropoiesis-stimulating agents (ESA) without significantly impacting hemoglobin levels .
- RBC Improvement: Ferric citrate was observed to decrease red blood cell distribution width (RDW) .
Data Table: Comparison of Phosphate Binders
The following table compares ferric citrate to other phosphate binders based on their mechanisms of action and elemental content :
| Phosphate Binder | Mechanism of Action | Elemental Content |
|---|---|---|
| Ferric Citrate | Forms insoluble iron phosphate by binding to dietary phosphate | 210 mg of ferric iron per 1 g caplet |
| Sucroferric oxyhydroxide | Exchange of ligands between dietary phosphate and hydroxyl groups and/or water | 500 mg of iron per 2,500 mg of sucroferric oxyhydroxide |
| Lanthanum carbonate | Forms insoluble lanthanum phosphate by binding to dietary phosphate | N/A |
| Sevelamer carbonate/hydrochloride | Interacts with intestinal phosphate through ionic and hydrogen bonding to decrease absorption | N/A |
Case Studies
While specific detailed case studies were not available in the provided search results, clinical trials and studies provide evidence regarding the application of this compound:
- A randomized controlled trial involving 93 hemodialysis patients with hyperphosphatemia found that ferric citrate reduced ESA dose, RDW, and C-terminal FGF23 compared to the control group .
- A phase 3 study with 90 non-dialysis-dependent CKD patients showed significant reductions in serum phosphate and FGF-23 levels with ferric citrate hydrate treatment .
- A study comparing ferric citrate hydrate to sodium ferrous citrate in patients with IDA demonstrated that ferric citrate at both 500 and 1000 mg/day was non-inferior to sodium ferrous citrate at 100 mg/day in terms of hemoglobin concentration changes .
Safety and Tolerability
- Adverse Reactions: The most common adverse reactions associated with ferric citrate are gastrointestinal disorders such as nausea, diarrhea, and constipation .
- Discontinuation Rates: Some patients may discontinue ferric citrate treatment due to adverse events . For instance, in one study, a higher proportion of patients in the ferric citrate group discontinued due to adverse events compared to the control group .
Mechanism of Action
Ferric citrate tetrahydrate acts as a phosphate binder by forming insoluble complexes with dietary phosphate, thus reducing its absorption in the gastrointestinal tract. It also serves as an iron supplement, where ferric ions are reduced to ferrous ions in the gastrointestinal tract and then absorbed into the bloodstream. The absorbed iron is transported to the bone marrow for incorporation into hemoglobin .
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical and Structural Properties
A comparative analysis of ferric citrate tetrahydrate with analogous citrate compounds is summarized below:
Functional and Thermal Behavior
- This compound: Primarily used for its iron delivery and phosphate-binding capacity.
- Calcium citrate tetrahydrate : Dehydrates at 60–150°C, followed by decomposition into calcium carbonate above 300°C . Its low solubility makes it ideal for slow-release calcium supplements .
- Sodium citrate dihydrate: Highly soluble and thermally stable; used as a reducing agent in gold nanoparticle synthesis .
Research Findings and Contradictions
- Calcium Citrate Polymorphism : identifies a new polymorph of calcium citrate tetrahydrate with structural variations in water coordination, highlighting the impact of hydration on material properties.
- Aluminum Toxicity Risk : this compound’s citrate component may exacerbate aluminum absorption in CKD patients, necessitating careful monitoring .
- Synthetic Utility: Sodium citrate dihydrate’s role in nanoparticle synthesis is well-documented, whereas ferric citrate’s applications remain more clinically focused .
Q & A
Basic Research Questions
Q. How can the synthesis of ferric citrate tetrahydrate be optimized to achieve uniform particle size and aggregation-free morphology?
- Methodological Answer : The coprecipitation method is commonly used, with critical parameters including pH control (8–10 using NH₄OH), temperature (60–80°C), and citrate-to-iron molar ratios (1:1 to 1:2). Adjusting these parameters reduces aggregation and improves size distribution. For instance, pre-dissolving sodium citrate in a Fe²⁺/Fe³⁺ solution before base addition enhances colloidal stability . Characterization via dynamic light scattering (DLS) and transmission electron microscopy (TEM) is recommended to validate uniformity.
Q. What analytical techniques are essential for verifying the purity and hydration state of this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) is critical to confirm hydration levels (e.g., tetrahydrate vs. anhydrous forms). X-ray diffraction (XRD) identifies crystalline phases, while inductively coupled plasma optical emission spectroscopy (ICP-OES) quantifies iron content. For organic ligand validation, Fourier-transform infrared spectroscopy (FTIR) should confirm citrate coordination via carboxylate stretches (~1600 cm⁻¹ and ~1400 cm⁻¹) .
Advanced Research Questions
Q. How do conflicting data on ferric citrate’s phosphate-binding efficiency arise, and how can they be resolved?
- Methodological Answer : Discrepancies often stem from variations in experimental conditions (e.g., pH, competing ions like Ca²⁺). To resolve contradictions, replicate studies under standardized buffers (e.g., simulated intestinal fluid at pH 6.8) and quantify phosphate removal via UV-Vis spectrometry using the molybdenum blue method. Cross-validate results with ion chromatography to rule out interference from citrate degradation products .
Q. What strategies improve the stability of this compound in multi-enzyme cascade systems?
- Methodological Answer : Embedding ferric citrate in metal-organic frameworks (MOFs) or silica matrices reduces leaching and enhances thermal stability. For example, co-precipitating glucose oxidase and horseradish peroxidase with ferric citrate in a MOF scaffold maintains enzymatic activity over 10 reaction cycles. Monitor stability via activity assays and structural integrity with scanning electron microscopy (SEM) .
Q. How can spectroscopic methods elucidate the redox behavior of ferric citrate in biological systems?
- Methodological Answer : Use X-ray absorption near-edge structure (XANES) to track Fe³⁺/Fe²⁺ transitions under reducing conditions (e.g., in simulated lysosomal fluid). Electron paramagnetic resonance (EPR) can detect radical formation during citrate-mediated Fenton reactions. Pair these with cytotoxicity assays (e.g., MTT) to correlate redox activity with cellular outcomes .
Data-Driven Research Design
Q. What statistical approaches are suitable for analyzing dose-dependent effects of ferric citrate in in vivo studies?
- Methodological Answer : Employ mixed-effects models to account for inter-subject variability in pharmacokinetic studies. For dose-response relationships, use nonlinear regression (e.g., Hill equation) to estimate EC₅₀ values. Power analysis (e.g., ≥80% power with α=0.05) should guide sample size, as demonstrated in simulations for detecting ≥26% treatment effects in clinical trials .
Q. How can contradictory results in ferric citrate’s role in oxidative stress models be addressed?
- Methodological Answer : Standardize cell culture conditions (e.g., oxygen tension, serum-free media) to minimize confounding variables. Use dual fluorescent probes (e.g., DCFH-DA for ROS, MitoSOX for mitochondrial superoxide) to spatially resolve oxidative stress. Meta-analysis of published datasets with funnel plots can identify publication bias .
Tables for Key Parameters
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
